molecular formula C18H14O4 B019772 9-Hydroxychrysene-1,2-diol-3,4-oxide CAS No. 104975-31-7

9-Hydroxychrysene-1,2-diol-3,4-oxide

Cat. No. B019772
M. Wt: 294.3 g/mol
InChI Key: PAPRUUIWEKWIAZ-VSZNYVQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxychrysene-1,2-diol-3,4-oxide is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a polycyclic aromatic hydrocarbon derivative that has been found to have significant biological activity.

Scientific Research Applications

9-Hydroxychrysene-1,2-diol-3,4-oxide has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has significant anti-cancer activity, particularly against breast cancer cells. Other areas of research include environmental toxicology, where it has been shown to have potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.

Mechanism Of Action

The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 9-Hydroxychrysene-1,2-diol-3,4-oxide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 9-Hydroxychrysene-1,2-diol-3,4-oxide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are a number of future directions for research on 9-Hydroxychrysene-1,2-diol-3,4-oxide. One area of interest is in the development of new cancer treatments, particularly for breast cancer. Other potential applications include the use of this compound as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex process that involves several steps. The most commonly used method involves the oxidation of chrysene using a mixture of potassium permanganate and sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods of synthesis have also been reported in the literature, including the use of metal catalysts and microwave irradiation.

properties

CAS RN

104975-31-7

Product Name

9-Hydroxychrysene-1,2-diol-3,4-oxide

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol

InChI

InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1

InChI Key

PAPRUUIWEKWIAZ-VSZNYVQBSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O

SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O

synonyms

1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene
1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene
9-HCDO
9-hydroxychrysene-1,2-diol-3,4-oxide

Origin of Product

United States

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